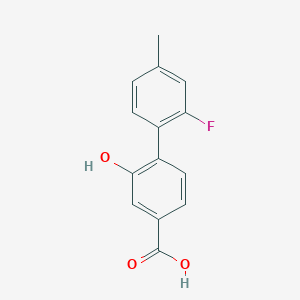

4-(2-Fluoro-4-methylphenyl)-3-hydroxybenzoic acid

Description

Significance of Fluorine Substitution in Aromatic Organic Molecules

The introduction of fluorine into aromatic organic molecules is a widely used strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. tandfonline.com Fluorine, being the most electronegative element, imparts unique properties to organic compounds. tandfonline.com Its small size allows it to replace hydrogen without significant steric hindrance, yet its strong electron-withdrawing nature can profoundly alter a molecule's physicochemical properties. tandfonline.comacs.org

Key effects of fluorine substitution include:

Increased Binding Affinity: Fluorine can engage in favorable interactions, such as hydrogen bonds and dipole-dipole interactions, with protein targets, leading to enhanced binding affinity and potency. researchgate.net

Modulation of Physicochemical Properties: Fluorination can influence a molecule's lipophilicity, acidity (pKa), and conformation. researchgate.net These modifications can improve membrane permeability and optimize the drug's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.netnbinno.com

Blocking Unwanted Metabolism: Placing a fluorine atom at a metabolically vulnerable position can prevent unwanted oxidation, thereby improving the drug's safety and efficacy profile. nih.gov

These advantageous properties have led to the incorporation of fluorine in a wide range of pharmaceuticals, including anticancer agents, antidepressants, and anti-inflammatory drugs. tandfonline.com

Overview of Hydroxybenzoic Acid Scaffolds in Advanced Chemical Synthesis

Hydroxybenzoic acids are a class of phenolic compounds that serve as versatile building blocks in organic synthesis and are prevalent in many biologically active molecules. globalresearchonline.netmdpi.com The presence of both a hydroxyl (-OH) and a carboxylic acid (-COOH) group on the aromatic ring provides multiple reactive sites for chemical modification. This dual functionality allows for the construction of more complex molecules through reactions like esterification, amidation, and etherification.

Derivatives of hydroxybenzoic acid are known to exhibit a wide spectrum of biological activities, including:

Antimicrobial globalresearchonline.net

Antioxidant globalresearchonline.net

Anti-inflammatory globalresearchonline.net

Antiviral globalresearchonline.net

The p-hydroxybenzoic acid (PHBA) scaffold, for instance, is a precursor in the synthesis of parabens, which are widely used as preservatives. researchgate.net Furthermore, various natural and synthetic derivatives are investigated for therapeutic applications in cardiovascular diseases and cancer. mdpi.comajgreenchem.com The structural framework of hydroxybenzoic acid is a common feature in many established drugs and is a key component in the design of new therapeutic agents. ajgreenchem.com

Research Context of 4-(2-Fluoro-4-methylphenyl)-3-hydroxybenzoic acid within Synthetic and Medicinal Chemistry

The compound this compound is a biaryl (or biphenyl) carboxylic acid. This structure combines the features of a fluorinated aromatic ring and a hydroxybenzoic acid moiety, suggesting a strong rationale for its synthesis and investigation in medicinal chemistry. Biaryl structures are of significant interest as they are found in numerous pharmacologically active compounds. rsc.org

While specific research on this compound is not extensively documented in publicly available literature, its chemical architecture allows for informed speculation on its research context. The molecule would likely be synthesized to explore its potential as a novel therapeutic agent. The synthetic approach to creating such a biaryl system would typically involve a cross-coupling reaction, such as the Suzuki-Miyaura reaction. rsc.org This would likely involve reacting a boronic acid or ester derivative of one of the aromatic rings with a halide (like bromide or iodide) derivative of the other, catalyzed by a palladium complex.

The research interest in this specific compound would stem from the synergistic effects of its constituent parts:

The 2-fluoro-4-methylphenyl group introduces both fluorine and a methyl group. The fluorine atom is expected to enhance metabolic stability and binding affinity, as previously discussed. nih.gov The methyl group can also influence the molecule's conformation and interaction with target proteins.

The 3-hydroxybenzoic acid portion provides a scaffold with known biological relevance and sites for further chemical modification. This part of the molecule could act as a key pharmacophore, interacting with biological targets through its hydroxyl and carboxyl groups.

Given that fluorinated biaryl compounds are explored for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents, it is plausible that this compound would be investigated in similar contexts. ajgreenchem.comrsc.org Its structure represents a logical combination of proven pharmacophoric elements to generate novel molecular entities with potentially improved drug-like properties.

Below is a data table of related fluorinated benzoic acid derivatives, providing context for the physicochemical properties of this class of compounds.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 4-Fluoro-3-hydroxybenzoic acid | 51446-31-2 | C₇H₅FO₃ | 156.11 | 214-218 |

| 4-Fluoro-2-hydroxybenzoic acid | 345-29-9 | C₇H₅FO₃ | 156.11 | 184.9-185.2 |

| 2-Fluoro-4-hydroxybenzoic acid | 65145-13-3 | C₇H₅FO₃ | 156.11 | 200-202 |

| 2,4-Difluoro-3-hydroxybenzoic acid | - | C₇H₄F₂O₃ | 174.10 | - |

Data sourced from publicly available chemical databases. Melting points are literature values and can vary. chemicalbook.comsigmaaldrich.com

Structure

3D Structure

Properties

IUPAC Name |

4-(2-fluoro-4-methylphenyl)-3-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO3/c1-8-2-4-10(12(15)6-8)11-5-3-9(14(17)18)7-13(11)16/h2-7,16H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVXLTPCLJOHFLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=C(C=C(C=C2)C(=O)O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80689190 | |

| Record name | 2'-Fluoro-2-hydroxy-4'-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80689190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261924-72-4 | |

| Record name | 2'-Fluoro-2-hydroxy-4'-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80689190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Analytical Characterization of 4 2 Fluoro 4 Methylphenyl 3 Hydroxybenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of other NMR-active nuclei, such as fluorine.

¹H NMR spectroscopy would provide crucial information about the number of different types of protons, their electronic environments, and their spatial relationships to neighboring protons. For 4-(2-Fluoro-4-methylphenyl)-3-hydroxybenzoic acid, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on both phenyl rings, the methyl group protons, and the acidic protons of the hydroxyl and carboxylic acid groups. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) would be key to assigning each proton to its specific position in the molecule.

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| Carboxylic Acid (-COOH) | > 10.0 | Singlet (broad) | N/A |

| Hydroxyl (-OH) | 5.0 - 9.0 | Singlet (broad) | N/A |

| Aromatic Protons | 6.5 - 8.0 | Doublet, Doublet of Doublets, etc. | 2-9 |

| Methyl (-CH₃) | ~2.3 | Singlet | N/A |

Note: The table above is predictive and not based on experimental data.

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals would indicate the type of carbon (e.g., aromatic, carboxyl, methyl) and its electronic environment. The presence of the electron-withdrawing fluorine atom would cause characteristic downfield shifts for the carbon atoms it is attached to and influence the shifts of adjacent carbons.

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Carboxylic Acid (-C=O) | 165 - 185 |

| Aromatic C-F | 150 - 165 (Doublet due to C-F coupling) |

| Aromatic C-O | 140 - 160 |

| Aromatic C-H & C-C | 110 - 140 |

| Methyl (-CH₃) | 20 - 30 |

Note: The table above is predictive and not based on experimental data.

¹⁹F NMR is a highly sensitive technique used specifically to study fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance, confirming the presence of one fluorine environment in the molecule. The chemical shift of this signal would be indicative of the electronic environment of the fluorine atom on the phenyl ring. Furthermore, coupling between the ¹⁹F nucleus and adjacent ¹H and ¹³C nuclei would provide valuable structural information.

To unambiguously assign all proton and carbon signals and to elucidate the complete chemical structure, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the same spin system, particularly on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment would show correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the connectivity between different functional groups and across the two phenyl rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons, which is crucial for determining the three-dimensional conformation of the molecule.

Mass Spectrometry for Molecular Mass and Formula Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a vital tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, typically to within a few parts per million (ppm). For this compound (molecular formula C₁₄H₁₁FO₃), HRMS would be used to confirm its elemental composition. By comparing the experimentally measured exact mass with the theoretically calculated mass, the molecular formula can be unequivocally confirmed, providing a high degree of confidence in the compound's identity.

Expected HRMS Data:

| Ion | Calculated Mass | Measured Mass |

| [M+H]⁺ | 247.0765 | Data not available |

| [M-H]⁻ | 245.0620 | Data not available |

Note: The table above is predictive and not based on experimental data.

Thermal Analysis Techniques for Purity and Thermal Stability (e.g., Thermogravimetric Analysis (TGA))

Thermal analysis techniques are essential for determining the thermal stability and decomposition profile of a chemical compound. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides valuable information about the compound's thermal stability, the presence of volatile impurities or solvents, and its decomposition pathway.

For a compound like this compound, a TGA experiment would involve heating a small sample on a precision balance under a controlled heating rate. The resulting TGA curve would plot the percentage of weight loss against temperature. A stable compound is expected to show a flat baseline with no significant mass loss until its decomposition temperature is reached. An initial weight loss at lower temperatures might indicate the presence of residual solvent or moisture. The onset temperature of major weight loss is a key indicator of the compound's thermal stability.

While specific TGA data for the title compound is not available, studies on hydroxybenzoic acid derivatives show that their thermal decomposition kinetics can be determined using this method. researchgate.net For instance, the activation energy for the decomposition of ortho, meta, and para-hydroxybenzoic acids were found to be 64.8, 78.2, and 119.1 kJ mol⁻¹, respectively, indicating the influence of the substituent position on thermal stability. researchgate.net

Table 1: Expected TGA Data Interpretation for this compound

| Temperature Range | Expected Observation | Interpretation |

| < 150 °C | Minor weight loss | Presence of volatile impurities (e.g., residual solvent, water). |

| 150 - 250 °C | Stable (no significant weight loss) | The compound is thermally stable in this range. |

| > 250 °C | Significant, sharp weight loss | Onset of thermal decomposition of the compound. |

Chromatographic Techniques for Purity Assessment and Mixture Separation (e.g., Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC))

Chromatographic techniques are fundamental for assessing the purity of a compound and for separating it from impurities or other components in a mixture.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique used to determine the number of components in a mixture, identify compounds, and check the purity of a substance. For this compound, a TLC analysis would involve spotting a solution of the compound onto a stationary phase (such as silica (B1680970) gel or polyamide on a plate) and developing it with a suitable mobile phase. researchgate.netresearchgate.net

The choice of mobile phase is critical for achieving good separation. A mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or methanol) with a small amount of acid (like acetic acid, to suppress the ionization of the carboxylic acid group) is typically effective for separating benzoic acid derivatives. The components are visualized under UV light or by using a staining agent. The purity can be qualitatively assessed by the presence of a single spot. The retention factor (Rf) value, which is the ratio of the distance traveled by the solute to the distance traveled by the solvent front, is a characteristic property of the compound in a given TLC system.

Table 2: Illustrative TLC System for this compound

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | Hexane:Ethyl Acetate:Acetic Acid (e.g., 70:30:1 v/v/v) |

| Visualization | UV light (254 nm) |

| Expected Result | A single spot indicating a high degree of purity. |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It offers high resolution and sensitivity, making it the preferred method for quantitative purity assessment.

A reversed-phase HPLC (RP-HPLC) method would be most suitable for analyzing this compound. In this technique, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

A typical HPLC method for a substituted benzoic acid would employ a gradient elution using a mixture of an aqueous buffer (e.g., water with a small percentage of an acid like phosphoric acid or trifluoroacetic acid) and an organic solvent (like acetonitrile (B52724) or methanol). ekb.eglongdom.org The detector, most commonly a UV-Vis detector, would monitor the eluent at a specific wavelength where the compound has maximum absorbance. The purity of the sample is determined by the area percentage of the main peak in the chromatogram. A well-developed HPLC method can separate the main compound from closely related impurities that may arise during its synthesis. ekb.eg

Table 3: Representative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Elution | Gradient elution |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 230 nm) longdom.org |

| Retention Time | A specific retention time would be determined for the main peak. |

Theoretical and Computational Investigations on 4 2 Fluoro 4 Methylphenyl 3 Hydroxybenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or approximations of it, these methods can predict molecular geometries, electronic distribution, and other key characteristics.

Density Functional Theory (DFT) has become a leading method in computational chemistry for studying the electronic structure of molecules. mdpi.com It offers a favorable balance between computational cost and accuracy, making it suitable for medium to large-sized molecules. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly used in conjunction with basis sets like 6-311G++(d,p) to model benzoic acid derivatives. researchgate.netresearchgate.net

DFT calculations for 4-(2-Fluoro-4-methylphenyl)-3-hydroxybenzoic acid would begin with geometry optimization to find the lowest energy structure. From this optimized geometry, key structural parameters can be determined. These calculations provide excellent agreement with experimental findings for similar molecules. researchgate.net

Table 1: Predicted Structural Parameters for this compound using DFT This table presents hypothetical data based on typical results for similar compounds.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C=O (carboxyl) | 1.21 |

| C-O (carboxyl) | 1.35 | |

| O-H (carboxyl) | 0.97 | |

| C-O (hydroxyl) | 1.36 | |

| C-F | 1.35 | |

| C-C (inter-ring) | 1.49 | |

| Bond Angles (°) ** | O=C-O (carboxyl) | 123.0 |

| C-C-O (hydroxyl) | 119.5 | |

| C-C-F | 118.0 | |

| Dihedral Angle (°) ** | Phenyl Ring 1 - Phenyl Ring 2 | 45.0 |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data. The Hartree-Fock (HF) method is a foundational ab initio approach that provides a good starting point for more complex calculations. researchgate.net

While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory build upon the HF framework to incorporate electron correlation effects more accurately. These high-level calculations are crucial for obtaining precise electronic properties and serve as a benchmark for validating results from less computationally intensive methods like DFT. For a molecule like this compound, these methods would provide a highly accurate characterization of its electronic ground state and excited states.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map is plotted onto the molecule's electron density surface, using a color scale to indicate electrostatic potential.

Red Regions: Indicate areas of negative electrostatic potential, rich in electrons. These are susceptible to electrophilic attack.

Blue Regions: Indicate areas of positive electrostatic "potential, which are electron-poor. These are favorable sites for nucleophilic attack.

Green/Yellow Regions: Represent areas of neutral or near-zero potential.

For this compound, the MEP surface would highlight specific reactive zones. The oxygen atoms of the carboxyl and hydroxyl groups would be regions of high negative potential (red), making them primary sites for electrophilic interaction and hydrogen bonding. researchgate.net The hydrogen atom of the carboxylic acid would show a strong positive potential (blue), indicating its high acidity. The fluorine atom, due to its high electronegativity, also contributes significantly to the electrostatic potential distribution, influencing the reactivity of the adjacent phenyl ring. researchgate.net

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gap and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orglibretexts.org

HOMO: Represents the ability of a molecule to donate electrons, acting as a nucleophile. youtube.com

LUMO: Represents the ability of a molecule to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's chemical reactivity and stability. researchgate.net A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net From the HOMO and LUMO energy values, key reactivity descriptors can be calculated. mdpi.comresearchgate.net

Table 2: Predicted FMO Properties and Reactivity Descriptors This table presents hypothetical data based on typical results for similar compounds.

| Parameter | Symbol | Predicted Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.2 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.5 |

| HOMO-LUMO Energy Gap | ΔE | 4.7 |

| Ionization Potential | I ≈ -EHOMO | 6.2 |

| Electron Affinity | A ≈ -ELUMO | 1.5 |

| Global Hardness | η = (I - A) / 2 | 2.35 |

| Global Softness | S = 1 / (2η) | 0.21 |

| Electronegativity | χ = (I + A) / 2 | 3.85 |

| Electrophilicity Index | ω = χ² / (2η) | 3.15 |

In this compound, the HOMO is expected to be localized primarily on the hydroxyl-substituted phenyl ring, which is electron-rich. The LUMO would likely be distributed across the electron-withdrawing carboxylic acid group and the adjacent phenyl ring. This distribution facilitates intramolecular charge transfer, a key aspect of its electronic properties.

Vibrational Frequency Calculations and Correlation with Experimental Data

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule's chemical bonds. nih.gov Computational methods, particularly DFT, are widely used to calculate these vibrational frequencies. researchgate.netcapes.gov.br

By calculating the harmonic vibrational frequencies of the optimized molecular structure, a theoretical spectrum can be generated. This calculated spectrum is then compared with experimental data. A strong correlation between the theoretical and experimental spectra helps to confirm the molecular structure and provides a detailed assignment of the observed vibrational bands to specific bond stretches, bends, and torsions. researchgate.net For complex molecules, scaling factors are often applied to the calculated frequencies to correct for anharmonicity and limitations of the theoretical method, leading to even better agreement with experimental results. nih.gov

Table 3: Correlation of Key Vibrational Frequencies (cm⁻¹) This table presents hypothetical data based on typical results for similar compounds.

| Vibrational Mode | Functional Group | Calculated Frequency | Experimental Frequency |

| O-H Stretch (Carboxyl Dimer) | -COOH | 2950 | 2965 |

| O-H Stretch (Hydroxyl) | -OH | 3400 | 3410 |

| C=O Stretch | -COOH | 1710 | 1705 |

| C-C Aromatic Stretch | Phenyl Rings | 1605, 1580 | 1600, 1585 |

| C-O Stretch | -COOH, -OH | 1290 | 1295 |

| C-F Stretch | -F | 1150 | 1155 |

Conformational Analysis and Energy Landscape Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a bi-aryl molecule like this compound, the most significant conformational freedom involves the rotation around the C-C single bond connecting the two phenyl rings.

Computational methods are used to map the potential energy surface (PES) by systematically changing the dihedral angle of this bond and calculating the energy at each step. nih.gov This analysis reveals the energy barriers between different conformers and identifies the most stable, low-energy conformations. researchgate.net The final conformation is influenced by a balance of factors, including steric hindrance between adjacent groups and potential intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the fluorine atom or the carboxylic acid group. Identifying the global minimum on the energy landscape is crucial, as this conformer represents the most probable structure of the molecule and is used for subsequent property calculations.

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics and photonics. The NLO response of a molecule is governed by its electronic structure, particularly the presence of polarizable π-electron systems and electron-donating and withdrawing groups that can lead to intramolecular charge transfer (ICT). Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of organic molecules. researchgate.netresearchgate.net

The key parameters for evaluating NLO properties at the molecular level are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). A high value of β is indicative of a strong NLO response. For molecules similar in structure to this compound, which contains a biphenyl-like core with electron-donating (hydroxyl, methyl) and electron-withdrawing (carboxyl, fluoro) groups, a significant NLO response can be anticipated. The twisted conformation between the two phenyl rings, influenced by the substituents, plays a crucial role in the electronic properties and, consequently, the NLO response. researchgate.net

Theoretical calculations on various substituted benzoic acid and biphenyl (B1667301) derivatives have shown that the magnitude of hyperpolarizability is sensitive to the nature and position of the substituents. worldscientific.comdntb.gov.ua The interplay of the electron-donating hydroxyl group and the electron-withdrawing carboxyl and fluoro groups in this compound is expected to create a push-pull system that enhances the intramolecular charge transfer, a key factor for a large second-order NLO response.

Table 1: Predicted Non-Linear Optical Properties Note: The following data is illustrative and based on theoretical calculations for structurally related compounds. The exact values for this compound would require specific computational studies.

| Property | Predicted Value Range | Unit |

| Dipole Moment (μ) | 2 - 6 | Debye |

| Linear Polarizability (α) | 20 - 50 x 10-24 | esu |

| First-Order Hyperpolarizability (β) | 5 - 30 x 10-30 | esu |

These predicted values are comparable to other organic molecules investigated for their NLO properties and suggest that this compound could be a candidate for further investigation in the field of non-linear optics. acs.orgnih.gov

Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool to study the dynamic behavior of molecules, including their conformational changes and interactions with the surrounding environment, such as a solvent. For a flexible molecule like this compound, MD simulations can provide valuable insights into its conformational landscape and how it is influenced by different solvents. rsc.orgnih.gov

The dihedral angle between the two phenyl rings is a key conformational variable. The rotation around the single bond connecting the rings is subject to an energy barrier that can be influenced by the substituents and the solvent. benthamopenarchives.com Solvents can affect the conformational equilibrium by stabilizing certain conformers through specific interactions like hydrogen bonding or non-specific electrostatic interactions. usp.brucl.ac.uk

In the case of this compound, polar solvents are expected to form hydrogen bonds with the hydroxyl and carboxyl groups. This can influence the orientation of these functional groups and, indirectly, the preferred dihedral angle between the phenyl rings. The conformational flexibility is crucial as it can impact the molecule's ability to pack in a crystal lattice or bind to a biological target. mdpi.comnih.gov

MD simulations can be used to calculate the free energy landscape of the molecule as a function of key dihedral angles, revealing the most stable conformations and the energy barriers between them. Furthermore, the analysis of the solvent structure around the solute can provide a detailed picture of the solvation process. nih.gov

Table 2: Key Parameters from a Hypothetical Molecular Dynamics Simulation Note: This table represents typical outputs from an MD simulation and is for illustrative purposes. Specific values would depend on the simulation parameters and the chosen solvent.

| Parameter | Description | Predicted Observation |

| Dihedral Angle Distribution | The distribution of the angle between the two phenyl rings. | A broad distribution with a peak between 30° and 60°, indicating significant flexibility. |

| Radial Distribution Functions (RDFs) | The probability of finding solvent molecules at a certain distance from specific atoms of the solute. | High peaks for water molecules around the -OH and -COOH groups, indicating strong hydrogen bonding. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to the solvent. | Fluctuations in SASA would correlate with conformational changes. |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed conformations. | Higher RMSD values would indicate greater conformational flexibility in certain solvents. |

Despite a comprehensive search for scholarly articles, patents, and chemical databases, no information was found on the chemical reactivity and transformations of the specific compound "this compound."

The search results consistently yielded information for related but structurally different compounds, such as "4-Fluoro-3-hydroxybenzoic acid" and its various isomers. However, no data pertaining to the reactivity of the carboxylic acid or hydroxyl groups of the requested bi-aryl compound could be located.

Therefore, it is not possible to provide an article on the chemical reactivity and transformations of this compound based on currently available scientific literature.

Chemical Reactivity and Transformations of 4 2 Fluoro 4 Methylphenyl 3 Hydroxybenzoic Acid

Reactivity of the Fluorine Atom

The fluorine atom, positioned on one of the phenyl rings, is a key site for specific chemical modifications, primarily through nucleophilic aromatic substitution and as a directing group in metalation reactions.

While aryl fluorides are generally considered to be unreactive towards nucleophilic aromatic substitution (SNAr) compared to other aryl halides, their reactivity can be enhanced, particularly when the aromatic ring is substituted with electron-withdrawing groups. In the case of 4-(2-fluoro-4-methylphenyl)-3-hydroxybenzoic acid, the biaryl system's electronic nature and the presence of other functional groups will influence the feasibility of SNAr reactions.

The rate of SNAr reactions is determined by the stability of the intermediate Meisenheimer complex, which is favored by the presence of electron-withdrawing substituents that can delocalize the negative charge. stackexchange.com Fluorine's high electronegativity provides a strong inductive effect, which helps to stabilize this intermediate, making it a better leaving group in SNAr than other halogens, a counterintuitive but well-established trend. stackexchange.com

For the fluorine atom in this compound, substitution by various nucleophiles can be envisaged, although potentially requiring forcing conditions due to the absence of strongly deactivating groups like a nitro group ortho or para to the fluorine. The reactivity can be modulated by the reaction conditions. Recent advances have shown that even non-activated aryl fluorides can undergo SNAr with nucleophiles like amide enolates under relatively mild conditions. rsc.org Furthermore, photoredox catalysis presents a modern approach to facilitate the nucleophilic defluorination of unactivated fluoroarenes with a variety of nucleophiles, including azoles, amines, and carboxylic acids. nih.gov

Table 1: Plausible Nucleophilic Aromatic Substitution Reactions of the Fluorine Atom This table is illustrative and based on general reactivity principles, as specific data for the title compound is not available.

| Nucleophile | Reagent Example | Product Type | Potential Conditions |

| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | Methoxy-substituted biaryl | High temperature, polar aprotic solvent (e.g., DMSO) |

| Amine | Pyrrolidine | Amino-substituted biaryl | High temperature, neat or in a high-boiling solvent |

| Thiolate | Sodium thiophenoxide (NaSPh) | Thioether-substituted biaryl | Polar aprotic solvent (e.g., DMF, NMP) |

The fluorine atom can act as a moderate directing group in ortho-metalation reactions. Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings, where a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.org While fluorine is considered a moderate DMG, its ability to direct lithiation has been documented. organic-chemistry.org

In this compound, the presence of multiple potential DMGs (-COOH, -OH, and -F) complicates the regiochemical outcome of metalation. The carboxylate, formed in situ by deprotonation with the organolithium base, is a powerful DMG. The hydroxyl group is also a potent DMG. Therefore, a competition between these groups for directing the metalation would be expected. The regioselectivity will depend on the specific organolithium reagent used, the solvent, and the temperature. unblog.fruwindsor.ca It is likely that the carboxylate and hydroxyl groups on one ring would be the dominant directing groups over the fluorine on the other ring.

Chemical Transformations of the Methyl Group

The methyl group on the fluorinated phenyl ring is susceptible to transformations characteristic of benzylic positions. One of the most common reactions is free-radical bromination using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator to form the corresponding benzylic bromide. This bromide is a versatile intermediate that can be converted into a variety of other functional groups through nucleophilic substitution reactions.

Furthermore, recent advances in C-H functionalization offer pathways for the direct transformation of the benzylic C-H bonds of the methyl group. For instance, copper-catalyzed C-H fluorination with N-fluorobenzenesulfonimide (NFSI) can introduce a fluorine atom at the benzylic position. The resulting benzyl (B1604629) fluoride (B91410) can then undergo substitution with various nucleophiles. nih.govorganic-chemistry.org

Table 2: Potential Transformations of the Methyl Group This table is illustrative and based on general reactivity principles, as specific data for the title compound is not available.

| Reaction Type | Reagents | Product Functional Group |

| Free-Radical Bromination | N-Bromosuccinimide (NBS), AIBN | Benzylic Bromide |

| Oxidation | Potassium permanganate (B83412) (KMnO₄) | Carboxylic Acid |

| C-H Fluorination/Substitution | 1. Cu catalyst, NFSI; 2. Nucleophile (e.g., H₂O) | Benzylic Fluoride, then Benzylic Alcohol |

Electrophilic Aromatic Substitution Reactions on Both Phenyl Rings

Electrophilic aromatic substitution (SEAr) is a fundamental reaction of aromatic compounds. wikipedia.org In the case of this compound, the regiochemical outcome of SEAr is complex due to the presence of multiple substituents on two connected rings. The phenyl group itself is an ortho, para-directing activator. pearson.com

On the 3-hydroxybenzoic acid ring, the hydroxyl group is a strong activating, ortho, para-directing group, while the carboxylic acid group is a deactivating, meta-directing group. britannica.com The combined effect of these two groups will direct incoming electrophiles.

On the 2-fluoro-4-methylphenyl ring, the fluorine atom is a deactivating, ortho, para-director (due to competing inductive and resonance effects), and the methyl group is an activating, ortho, para-director. The interplay of these substituents, along with the steric hindrance, will determine the position of electrophilic attack. The relative activation/deactivation of each ring will also influence on which ring the substitution preferentially occurs.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution Predictions are based on the directing effects of the individual substituents.

| Ring | Substituents | Predicted Positions of Attack |

| 3-Hydroxybenzoic acid | -OH (activating, o,p-directing), -COOH (deactivating, m-directing) | Positions ortho and para to the -OH group and meta to the -COOH group are favored. |

| 2-Fluoro-4-methylphenyl | -F (deactivating, o,p-directing), -CH₃ (activating, o,p-directing) | Positions ortho and para to the methyl group and ortho to the fluorine atom are potential sites, with steric factors playing a significant role. |

Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The functional groups of this compound are capable of engaging in a variety of non-covalent interactions, which can influence its physical properties and crystal packing.

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, often leading to the formation of dimeric structures in the solid state. The hydroxyl group is also a potent hydrogen bond donor and acceptor. The fluorine atom, while a weak hydrogen bond acceptor, can participate in C-F···H interactions. researchgate.netrsc.orgnih.govnih.gov Intramolecular hydrogen bonding between the hydroxyl and carboxylic acid groups is also possible, depending on the conformation of the molecule.

Halogen Bonding: Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid). While fluorine is generally not considered a good halogen bond donor due to its low polarizability, under certain circumstances, particularly in highly fluorinated molecules, it can participate in such interactions. nih.govnih.govijres.org The electropositive region on the halogen, known as the σ-hole, interacts with a nucleophile. nih.govijres.org In the context of this molecule, the fluorine atom might engage in weak halogen bonds with electron-rich sites on neighboring molecules.

These intermolecular and intramolecular forces play a crucial role in the supramolecular chemistry of this compound, governing its solid-state architecture and influencing its solubility and other macroscopic properties.

Applications and Advanced Materials Research Involving 4 2 Fluoro 4 Methylphenyl 3 Hydroxybenzoic Acid As a Synthetic Intermediate

Role as a Key Intermediate in the Synthesis of Complex Organic Frameworks

Hydroxybenzoic acids are recognized for their utility as linkers in the construction of metal-organic frameworks (MOFs). researchgate.netrsc.org These materials are characterized by their crystalline, porous structures, built from metal ions or clusters connected by organic ligands. The carboxylic acid and hydroxyl groups on compounds like 4-(2-Fluoro-4-methylphenyl)-3-hydroxybenzoic acid can coordinate with metal centers, leading to the formation of robust three-dimensional networks. researchgate.net

For instance, research on p-hydroxybenzoic acid has demonstrated the synthesis of isostructural MOFs with cobalt and manganese, forming three-dimensional frameworks. rsc.org Similarly, 2,4-dihydroxybenzoic acid has been used to create three-dimensional MOF structures through coordination with potassium or sodium ions. researchgate.net The introduction of fluorine and a methylphenyl group into the benzoic acid structure, as seen in the title compound, can modulate the resulting MOF's properties, such as pore size, stability, and functionality, making them suitable for applications in gas storage and catalysis.

Precursor for Functional Materials Development

The unique electronic and structural properties imparted by fluorine atoms make fluorinated compounds like this compound attractive precursors for functional materials.

Synthesis of Liquid Crystalline Mesogens and Derivatives

Fluorinated benzoic acids are important intermediates in the synthesis of liquid crystals (LCs). ossila.com The para-positioning of the carboxylic acid and hydroxyl groups is a preferred structural feature for creating mesogens, the fundamental units of liquid crystals. ossila.com The synthesis often involves attaching a long alkyl chain to the hydroxyl group to induce the formation of mesophases. ossila.com The presence of a fluorine atom can significantly influence the dielectric anisotropy of the resulting liquid crystal, a key property for display applications. nih.gov Research on related molecules, such as 2-Fluoro-4-hydroxybenzoic acid, shows that the ortho-positioned fluorine can introduce an additional intercalated smectic phase, demonstrating how subtle structural changes can tune the material's properties. ossila.com The rigid biphenyl-like core of this compound makes it a promising candidate for designing novel calamitic (rod-shaped) mesogens. nih.gov

Incorporation into Polymeric Systems

Hydroxybenzoic acids can be incorporated into various polymer backbones to create functional polymeric systems. A notable example involves the synthesis of polyphosphazene-based immunoadjuvants. In this process, a fluorinated hydroxybenzoic acid, such as 2-fluoro-4-hydroxybenzoic acid, is grafted onto a polyphosphazene chain. ossila.com The synthesis begins with the ring-opening polymerization of hexachlorocyclotriphosphazene, followed by the nucleophilic substitution of the chlorine atoms with the deprotonated phenoxide of the hydroxybenzoic acid. ossila.com This approach allows for the creation of polymers with tailored properties, where the benzoic acid moiety can impart specific functionalities. The structural features of this compound could similarly be exploited to develop new polymers with unique thermal, mechanical, or biological characteristics.

Building Block in Medicinal Chemistry for Scaffold Derivatization

In medicinal chemistry, fluorinated building blocks are highly valued as the introduction of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

Synthesis of Enzyme Inhibitors (e.g., potential β-arylsulfotransferase IV inhibitors)

Structurally related compounds, specifically 4-Fluoro-3-hydroxybenzoic acid, have been identified as key starting materials for synthesizing potent inhibitors of β-arylsulfotransferase IV (β-AST-IV). chemicalbook.com This enzyme is part of the sulfotransferase family, which plays a crucial role in detoxification and hormone regulation. Aryl carboxylic acids, in general, have been identified as a class of inhibitors for AST IV. nih.gov Through chemical synthesis, the carboxylic acid group of 4-Fluoro-3-hydroxybenzoic acid can be coupled with other molecules to create more complex derivatives that exhibit strong inhibitory activity. chemicalbook.com For example, potent inhibitors have been developed by reacting it with purine (B94841) derivatives. chemicalbook.com This established synthetic utility suggests that this compound could serve as a valuable scaffold for developing novel enzyme inhibitors, with the additional phenyl ring potentially offering new binding interactions.

| Precursor Compound | Target Enzyme | Resulting Inhibitor Class |

| 4-Fluoro-3-hydroxybenzoic acid | β-arylsulfotransferase IV (β-AST-IV) | N-acylamino-purine derivatives chemicalbook.com |

| Aryl carboxylic acids | Aryl Sulfotransferase (AST) IV | Competitive inhibitors nih.gov |

Design and Synthesis of Ligand-Metal Complexes

The design and synthesis of ligand-metal complexes are pivotal in the development of new therapeutic agents and materials. Substituted biphenyl (B1667301) carboxylic acids, such as this compound, can act as versatile ligands in coordination chemistry.

The general approach to forming metal complexes involves the reaction of a metal salt with the ligand in a suitable solvent. The carboxylate group of the benzoic acid moiety can coordinate to a metal center in various modes, including monodentate, bidentate chelating, or bridging. The hydroxyl group can also participate in coordination, potentially leading to the formation of stable chelate rings. The synthesis of transition metal complexes can be broadly categorized into reactions that maintain the metal's oxidation state and those that involve oxidation-reduction. eolss.net

Design Principles:

The design of ligand-metal complexes with this compound as the ligand would be guided by the desired properties of the final complex. For instance, if the goal is to develop a new anticancer agent, the choice of the metal ion and the coordination geometry would be critical. The fluoro and methyl substituents on one of the phenyl rings can influence the electronic properties and steric hindrance of the ligand, which in turn affects the stability and reactivity of the metal complex.

Synthetic Strategies:

A common method for the synthesis of metal complexes from carboxylic acid ligands is a substitution reaction where solvent molecules coordinated to a metal ion are replaced by the ligand. eolss.net For example, reacting this compound with a metal salt like nickel(II) chloride in an appropriate solvent, often with the addition of a base to deprotonate the carboxylic acid and hydroxyl groups, would be a typical synthetic route. eolss.net The resulting complex's structure would need to be thoroughly characterized using techniques such as FT-IR, NMR spectroscopy, and X-ray crystallography to confirm the coordination mode. researchgate.net

Below is an interactive data table summarizing potential metal complexes that could be synthesized from this compound and their potential characterization methods.

| Metal Ion | Potential Coordination Mode | Potential Characterization Techniques |

| Copper(II) | Bidentate (carboxylate and hydroxyl) | FT-IR, UV-Vis, EPR, X-ray Crystallography |

| Zinc(II) | Monodentate or Bidentate | FT-IR, 1H NMR, 13C NMR, X-ray Crystallography |

| Palladium(II) | Monodentate (carboxylate) | FT-IR, 1H NMR, 13C NMR, X-ray Crystallography |

| Ruthenium(II) | Bidentate (carboxylate and hydroxyl) | FT-IR, UV-Vis, NMR, X-ray Crystallography |

Structure-Activity Relationship (SAR) Studies of Synthesized Derivatives (Focus on the methodology of SAR studies)

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies would involve synthesizing a library of related compounds and evaluating their biological effects.

The methodology of an SAR study typically follows these steps:

Identification of a Lead Compound: The initial compound, in this case, a derivative of this compound, that shows a desired biological activity is identified.

Systematic Molecular Modification: A series of new analogues is synthesized by systematically modifying the structure of the lead compound. For biphenyl carboxylic acids, this can involve:

Modification of the Carboxylic Acid Group: Converting the carboxylic acid to esters, amides, or other bioisosteres to explore the importance of this group for activity.

Alteration of the Hydroxyl Group: The hydroxyl group could be converted to an ether or an ester to probe its role in binding to a biological target.

Varying Substituents on the Phenyl Rings: The fluoro and methyl groups could be moved to different positions or replaced with other substituents (e.g., chloro, bromo, trifluoromethyl) to assess their impact on activity. ajgreenchem.com

Modifying the Biphenyl Linkage: The linkage between the two phenyl rings can be altered to change the conformational flexibility of the molecule. nih.gov

Biological Evaluation: All synthesized derivatives are tested for their biological activity using in vitro or in vivo assays.

Data Analysis and Correlation: The biological activity data is correlated with the structural modifications. This analysis helps in identifying the key structural features required for activity. For instance, it might be found that a fluoro group at a specific position is crucial for high potency. nih.gov Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) studies, can be employed to build mathematical models that relate chemical structure to biological activity. researchgate.net

The insights gained from SAR studies are then used to design and synthesize new, more potent, and selective compounds. For example, if a particular substitution pattern on the biphenyl scaffold leads to a significant increase in activity, further modifications can be focused on that region of the molecule. nih.gov

The following table outlines a hypothetical SAR study on derivatives of this compound, focusing on the modification of the carboxylic acid group.

| Derivative | Modification | Rationale for Modification |

| Methyl ester | -COOH converted to -COOCH3 | To assess the importance of the acidic proton and hydrogen bonding capability. |

| Amide | -COOH converted to -CONH2 | To introduce a hydrogen bond donor and acceptor group with different electronic properties. |

| N-methylamide | -COOH converted to -CONHCH3 | To explore the steric and electronic effects of adding a methyl group to the amide. |

| Tetrazole | -COOH replaced with a tetrazole ring | To use a common bioisostere for the carboxylic acid group with a similar pKa. |

Future Directions and Emerging Research Avenues for 4 2 Fluoro 4 Methylphenyl 3 Hydroxybenzoic Acid

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of complex biaryl compounds often relies on traditional cross-coupling methods. Future research will likely focus on developing more efficient, sustainable, and economically viable synthetic routes to 4-(2-Fluoro-4-methylphenyl)-3-hydroxybenzoic acid.

Key areas of exploration include:

Advanced Cross-Coupling Reactions: While classic methods like the Ullmann reaction have been used for synthesizing fluorinated biaryls, modern palladium- or nickel-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Negishi, and Hiyama couplings offer milder conditions and broader functional group tolerance. rsc.orgresearchgate.netmarquette.edu Future work could focus on optimizing these reactions for the specific coupling of derivatives of 3-hydroxybenzoic acid and 2-fluoro-4-methyl-halobenzene.

C-H Activation/Functionalization: A highly attractive and atom-economical approach involves the direct C-H activation of a 3-hydroxybenzoic acid precursor and its subsequent arylation. This strategy avoids the need for pre-functionalized starting materials (like boronic acids or organozinc reagents), reducing waste and simplifying the synthetic sequence.

Biocatalysis: The use of enzymes to catalyze key synthetic steps offers a green alternative to traditional chemical methods. Research could explore engineered enzymes for selective C-C bond formation or for the synthesis of chiral derivatives of the target compound, operating in aqueous media and at ambient temperatures.

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Optimized Cross-Coupling | High yields, good functional group tolerance, well-established mechanisms. | Catalyst cost and recycling, removal of metal impurities, use of green solvents. |

| Direct C-H Arylation | High atom economy, reduced synthetic steps, lower waste generation. | Regioselectivity control, harsh reaction conditions, catalyst development. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme discovery and engineering, substrate scope limitations, process scale-up. |

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry is an indispensable tool for accelerating chemical research. Applying advanced modeling techniques to this compound can provide deep insights into its properties and reactivity, guiding experimental work.

Future computational studies could include:

Reaction Mechanism and Catalyst Design: Density Functional Theory (DFT) calculations can be used to elucidate the mechanisms of potential synthetic reactions, such as palladium-catalyzed cross-coupling or C-H activation pathways. This understanding can help in designing more efficient catalysts and optimizing reaction conditions to maximize yield and minimize byproducts. nih.gov

Predicting Spectroscopic Properties: Computational models can accurately predict NMR chemical shifts, including the sensitive ¹⁹F chemical shift. nih.gov This can aid in the structural confirmation of the synthesized compound and its derivatives.

Reactivity Mapping: Molecular modeling can predict the reactivity of the different sites on the molecule. For example, it can determine the relative acidity of the carboxylic acid and phenolic hydroxyl groups, the susceptibility of the aromatic rings to electrophilic or nucleophilic attack, and the conformational preferences (e.g., the torsion angle between the two aryl rings), which are crucial for designing subsequent chemical transformations or understanding biological activity.

Integration into Green Chemistry Methodologies and Flow Chemistry Approaches

The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize their environmental impact. jddhs.com Future research on this compound should prioritize these approaches.

Green Solvents and Reagents: The development of synthetic pathways that utilize safer, renewable, or recyclable solvents (e.g., water, supercritical CO₂, bio-derived solvents) instead of hazardous organic solvents is a key goal. jddhs.com

Catalysis: Emphasis should be placed on using highly efficient and recyclable catalysts, such as heterogeneous catalysts or organocatalysts, to minimize waste and energy consumption. jddhs.comresearchgate.net

Flow Chemistry: Transitioning the synthesis from traditional batch processes to continuous flow chemistry offers significant advantages in terms of safety, scalability, process control, and efficiency. flowchemistryeurope.com A multi-step continuous flow synthesis could enable the on-demand production of the target compound with minimal manual handling and improved consistency. This is particularly relevant for managing potentially energetic or hazardous reactions sometimes associated with fluorination or coupling reactions. umanitoba.ca

Development of ¹⁹F NMR Probes and Imaging Agents utilizing the Fluorine Moiety

The fluorine atom in this compound is a valuable asset for developing advanced diagnostic and research tools.

¹⁹F NMR Probes: The ¹⁹F nucleus possesses favorable NMR properties, including 100% natural abundance, high sensitivity, and a wide chemical shift range, with no background signal in biological systems. nih.govnih.gov The chemical shift of the fluorine atom in the target molecule is sensitive to its local microenvironment. This property can be exploited to design ¹⁹F NMR probes where changes in pH, ion concentration, or binding to a biomolecule (e.g., a protein or enzyme) would result in a detectable change in the ¹⁹F NMR signal. cfplus.czresearchgate.net

Positron Emission Tomography (PET) Imaging Agents: By replacing the stable ¹⁹F isotope with its radioactive counterpart, ¹⁸F (a positron emitter with a convenient half-life), the molecule can be converted into a potential PET imaging agent. nih.gov The development process would involve radiosynthesis of the ¹⁸F-labeled compound and preclinical evaluation to assess its biodistribution, target engagement, and diagnostic potential for specific diseases. nih.gov The biaryl scaffold could be further functionalized to target specific receptors or enzymes in the body.

| Application Area | Principle | Key Advantages of Fluorine |

| ¹⁹F NMR Probes | The ¹⁹F chemical shift is sensitive to the local chemical environment. | High sensitivity, 100% natural abundance, no biological background signal. nih.govnih.gov |

| PET Imaging Agents | Incorporation of ¹⁸F allows for non-invasive in vivo imaging. | Convenient half-life of ¹⁸F, well-established radiochemistry. nih.gov |

Discovery of Undiscovered Chemical Transformations and Applications

The true potential of this compound lies in its use as a versatile building block for creating novel molecules with unique functions. Its multiple functional groups serve as handles for a wide range of chemical modifications.

Medicinal Chemistry Scaffolding: The compound can serve as a starting point for generating libraries of derivatives for drug discovery programs. The carboxylic acid can be converted into amides, esters, or other bioisosteres. chemicalbook.com The hydroxyl group can be alkylated or acylated. These derivatives could be screened for activity against various biological targets, such as enzymes or receptors, where fluorinated compounds often exhibit enhanced metabolic stability or binding affinity.

Materials Science: Fluorinated biaryls are known components of advanced materials such as liquid crystals and polymers. ossila.com The rigid structure of the biaryl core, combined with the polarity introduced by the fluorine and hydroxyl groups, could be exploited to design new liquid crystalline materials or high-performance polymers with unique thermal or optical properties.

Agrochemicals: The introduction of fluorine into organic molecules is a common strategy in the design of modern pesticides and herbicides. The scaffold of this compound could be used to develop new agrochemicals with improved efficacy and environmental profiles.

Q & A

Basic: What are the key synthetic strategies for preparing 4-(2-Fluoro-4-methylphenyl)-3-hydroxybenzoic acid?

Methodological Answer:

The synthesis typically involves a multi-step approach:

- Step 1: Suzuki-Miyaura Coupling to link the fluorinated aryl group to the benzoic acid scaffold. For example, coupling 2-fluoro-4-methylphenylboronic acid with a brominated 3-hydroxybenzoic acid precursor under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (toluene/ethanol/water) at 80–100°C .

- Step 2: Demethylation (if starting with a methoxy-protected intermediate) using reagents like BBr₃ in dichloromethane at low temperatures (−78°C to 0°C) to yield the free hydroxyl group .

- Purification: High-performance liquid chromatography (HPLC) with a C18 column and gradient elution (e.g., acetic acid/methanol/water mixtures) ensures high purity (>95%) .

Basic: How is this compound characterized structurally and analytically?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Expect aromatic proton signals in the δ 6.8–8.0 ppm range, with splitting patterns reflecting substituent positions. The fluorine atom induces deshielding and splitting due to coupling (e.g., J = 8–12 Hz for ortho-F) .

- ¹³C NMR: Fluorinated carbons appear at δ 110–125 ppm (C-F), while the carboxylic acid carbon resonates near δ 170 ppm .

- FTIR: Strong O-H stretch (~3000 cm⁻¹, broad), C=O stretch (~1680 cm⁻¹), and C-F vibrations (~1200 cm⁻¹) confirm functional groups .

- Mass Spectrometry (HRMS): Exact mass matches the molecular formula (C₁₄H₁₁FO₃; theoretical [M-H]⁻: 261.0667) with <2 ppm error .

Advanced: How does fluorine substitution influence the compound’s electronic and steric properties?

Methodological Answer:

- Electronic Effects: The electron-withdrawing fluorine at the 2-position reduces electron density on the adjacent phenyl ring, increasing acidity of the phenolic -OH (pKa ~8–10 vs. ~10–12 for non-fluorinated analogs). This enhances hydrogen-bonding capacity, critical for enzyme interactions .

- Steric Effects: The 4-methyl group introduces steric hindrance, potentially restricting rotational freedom of the aryl ring. Computational modeling (e.g., DFT) can quantify torsional barriers and predict conformational stability .

- Reactivity: Fluorine’s electronegativity directs electrophilic substitution to the 5-position of the benzoic acid moiety. Validate via nitration or bromination experiments .

Advanced: What experimental approaches are used to study its biological activity?

Methodological Answer:

- Enzyme Inhibition Assays:

- Kinetic Studies: Monitor inhibition of target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) using UV-Vis spectroscopy. Compare IC₅₀ values to non-fluorinated analogs to assess fluorine’s impact .

- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and stoichiometry for protein-ligand interactions .

- Cell-Based Assays:

- Anticancer Activity: Test cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Compare results to structurally related compounds (e.g., 3-hydroxybenzoic acid derivatives) to establish structure-activity relationships (SAR) .

Advanced: How can stability and degradation pathways be analyzed under physiological conditions?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to stress conditions:

- Hydrolytic Degradation: Incubate in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor via HPLC for hydrolysis products (e.g., decarboxylation or ester formation) .

- Photostability: Use a UV chamber (ICH Q1B guidelines) to assess light-induced decomposition. Identify photoproducts via LC-MS .

- Thermal Stability: Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures and phase transitions .

Advanced: What computational methods predict its interactions with biological targets?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to model binding poses in enzyme active sites (e.g., COX-2). Fluorine’s electronegativity may form halogen bonds with backbone carbonyls .

- Molecular Dynamics (MD): Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess binding stability and key residue interactions .

- Quantum Mechanical Calculations: Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity and redox behavior .

Advanced: How is the compound utilized in material science applications?

Methodological Answer:

- Coordination Polymers: React with transition metals (e.g., Zn²⁺, Cu²⁺) to form metal-organic frameworks (MOFs). Characterize porosity via nitrogen adsorption isotherms (BET surface area >500 m²/g) .

- Surface Functionalization: Graft onto silica nanoparticles via carboxylate coupling agents (e.g., EDC/NHS). Confirm surface modification using X-ray photoelectron spectroscopy (XPS) and ζ-potential measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.